1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride

Beschreibung

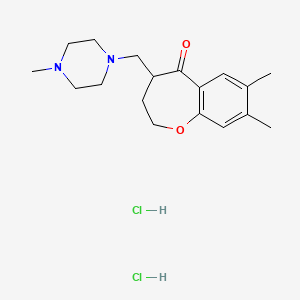

This compound is a benzoxepin derivative featuring a seven-membered oxygen-containing heterocyclic core (benzoxepin-5(2H)-one) with dihydro substitution at positions 3 and 2. Key structural modifications include:

- 7,8-dimethyl groups on the benzoxepin ring, which may enhance lipophilicity and steric bulk.

- A 4-methyl-1-piperazinylmethyl substituent at position 4, introducing a tertiary amine moiety that likely improves solubility and bioavailability when protonated.

- Dihydrochloride salt form, which increases aqueous solubility and stability compared to the free base.

Eigenschaften

CAS-Nummer |

96401-80-8 |

|---|---|

Molekularformel |

C18H28Cl2N2O2 |

Molekulargewicht |

375.3 g/mol |

IUPAC-Name |

7,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-3,4-dihydro-2H-1-benzoxepin-5-one;dihydrochloride |

InChI |

InChI=1S/C18H26N2O2.2ClH/c1-13-10-16-17(11-14(13)2)22-9-4-15(18(16)21)12-20-7-5-19(3)6-8-20;;/h10-11,15H,4-9,12H2,1-3H3;2*1H |

InChI-Schlüssel |

OAMAHFVWQCCIQX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1C)OCCC(C2=O)CN3CCN(CC3)C.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Benzoxepin Ring Construction and Functionalization

The synthesis starts with the assembly of the 1-benzoxepin-5(2H)-one skeleton, a seven-membered heterocyclic ring containing an oxygen atom and a ketone functional group at position 5. This core is typically prepared via cyclization reactions involving appropriately substituted phenols and keto precursors. The 3,4-dihydro nature of the ring indicates partial saturation, which is introduced through controlled hydrogenation or selective reduction steps.

Attachment of the 4-((4-methyl-1-piperazinyl)methyl) Side Chain

The key functionalization involves introducing the 4-methyl-1-piperazinylmethyl substituent at the 4-position of the benzoxepin ring. This is typically achieved through alkylation reactions using halogenated intermediates and nucleophilic substitution with the appropriate piperazine derivative.

A common approach involves:

- Preparing a 4-(halomethyl)benzoxepin intermediate by halogenation at the 4-position.

- Reacting this intermediate with 4-methylpiperazine under nucleophilic substitution conditions, often in the presence of a base such as potassium carbonate and a catalytic amount of potassium iodide in a polar aprotic solvent like N,N-dimethylformamide (DMF).

- The reaction is typically carried out at elevated temperatures (around 70°C) to facilitate substitution.

Formation of the Dihydrochloride Salt

The free base form of the compound is converted into its dihydrochloride salt to improve solubility and stability. This is done by treating the amine-containing compound with hydrochloric acid, typically in an organic solvent or aqueous medium, followed by isolation of the salt by filtration or crystallization.

Detailed Synthetic Route and Analysis

Based on analogous synthetic strategies reported for related benzoxepin and benzoxathiepin derivatives with aminoalkyl substituents, the following detailed preparation method is proposed:

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 7,8-dimethyl-3,4-dihydro-1-benzoxepin-5(2H)-one core | Cyclization of methyl-substituted phenol with ketoester under acidic or basic catalysis | 60-75 | Control of partial saturation via selective hydrogenation |

| 2 | Halogenation at 4-position to form 4-(halomethyl) intermediate | Use of halogenating agent such as N-bromosuccinimide (NBS) in inert solvent | 50-65 | Halogenation regioselectivity critical |

| 3 | Nucleophilic substitution with 4-methylpiperazine | Reaction in DMF with K2CO3 and KI at 70°C | 58-76 | Potassium iodide catalyzes substitution |

| 4 | Conversion to dihydrochloride salt | Treatment with HCl in ethanol or water | >90 | Salt formation enhances solubility and stability |

Supporting Research Findings and Notes

The alkylation of reactive methine carbons in similar benzoxepin derivatives has been shown to yield mixtures of C-alkylated products and O-alkylated enole ethers, necessitating chromatographic purification to isolate the desired compound.

Aminoalkyl substitution at the 4-position is effectively achieved by nucleophilic substitution of halogenated intermediates with amines such as 4-methylpiperazine, with yields ranging from 58% to 76% under optimized conditions.

Reduction steps using sodium borohydride in mixed solvents have been employed in related systems to control stereochemistry and obtain cis/trans isomers of hydroxy-substituted benzoxepin derivatives, which may be relevant if further functionalization is required.

The dihydrochloride salt form of the compound is favored for pharmaceutical applications due to improved physicochemical properties, including enhanced water solubility and stability.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Benzoxepin core synthesis | Cyclization of methyl-substituted phenol and ketoester | Methyl-substituted phenol, ketoester | Acid/base catalysis, selective hydrogenation | 7,8-dimethyl-3,4-dihydrobenzoxepin-5(2H)-one |

| 4-Position halogenation | Halogenation with NBS or similar | NBS, inert solvent | Room temp to reflux | 4-(halomethyl)benzoxepin intermediate |

| Piperazinylmethyl substitution | Nucleophilic substitution | 4-methylpiperazine, K2CO3, KI, DMF | 70°C, several hours | 4-((4-methyl-1-piperazinyl)methyl) derivative |

| Salt formation | Acid-base reaction | HCl, ethanol/water | Ambient temp | Dihydrochloride salt |

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several heterocyclic derivatives reported in recent literature. Below is a comparative analysis:

Key Observations

Core Heterocycle Differences: The benzoxepin-5(2H)-one core distinguishes the target compound from isoxazole-fused (8b, 8c) or oxazepin-containing (4h) analogs. Benzoxepin’s oxygen-rich structure may confer distinct electronic properties compared to nitrogen-dominant isoxazole or oxazepin cores .

Substituent Variations :

- The 4-methylpiperazinylmethyl group in the target compound contrasts with the 1-phenethylpiperidin-4-yl substituents in 8b and 8c. Piperazine derivatives generally exhibit higher solubility and CNS penetration than piperidine analogs due to increased polarity .

- Methyl groups at positions 7 and 8 in the target compound may improve membrane permeability relative to chlorine substituents in 8b and 8c, which could enhance bioavailability but reduce electrophilic reactivity.

Salt Form :

- The dihydrochloride salt enhances aqueous solubility compared to free-base analogs like 8b, 8c, and 4h. This is critical for oral bioavailability and formulation development.

Biological Activity (Inferred) :

- Piperazine-containing compounds (e.g., the target compound) are frequently associated with serotonin or dopamine receptor modulation. In contrast, coumarin-tetrazolyl hybrids (4h) may target enzymes like kinases or proteases due to their extended conjugated systems .

Notes

- The dihydrochloride form’s impact on pharmacokinetics warrants experimental validation.

- Further studies should prioritize comparative in vitro assays (e.g., receptor binding, solubility, metabolic stability) to contextualize this compound’s advantages over existing analogs.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can yield/purity be improved?

Methodological Answer: The synthesis typically begins with substituted phenols, utilizing Lewis acid-catalyzed cyclization in solvents like DMF or dichloromethane. Reaction parameters (temperature, catalyst concentration) should be optimized via statistical experimental design (e.g., factorial designs) to minimize trial-and-error approaches . Purification via HPLC and structural confirmation via -/-NMR are critical for ensuring purity and stereochemical fidelity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer: High-resolution mass spectrometry (HRMS) and -/-NMR are indispensable for verifying molecular structure and stereochemistry. Purity should be quantified using reverse-phase HPLC with UV detection (≥95% purity threshold). Comparative analysis with computational molecular models (e.g., density functional theory) can resolve ambiguities in stereochemical assignments .

Pharmacological Mechanisms & Target Identification

Q. How can researchers identify the compound’s primary pharmacological targets?

Methodological Answer: In vitro receptor-binding assays (e.g., radioligand displacement studies) targeting neurotransmitter systems (e.g., serotonin or dopamine receptors) are foundational. Computational docking simulations using the compound’s 3D conformation (derived from quantum chemical calculations) can predict binding affinities to specific receptor subtypes . Cross-referencing with structurally analogous piperazine-containing compounds (e.g., GYKI 52466 hydrochloride) may provide mechanistic insights .

Q. What strategies address contradictions between in silico predictions and experimental pharmacological data?

Methodological Answer: Discrepancies may arise from solvation effects or conformational flexibility. Perform molecular dynamics simulations under physiological conditions to refine docking models. Validate with site-directed mutagenesis of putative receptor-binding residues or comparative studies using derivatives with modified piperazine substituents .

Computational & Experimental Design

Q. How can computational methods enhance structure-activity relationship (SAR) studies?

Methodological Answer: Quantum chemical calculations (e.g., DFT for electron density mapping) and reaction path search algorithms (e.g., artificial force-induced reaction methods) can predict substituent effects on bioactivity. Pair computational SAR with systematic synthesis of derivatives (e.g., varying methyl/piperazinyl groups) to validate predictions .

Q. What experimental design principles minimize resource-intensive optimization?

Methodological Answer: Employ response surface methodology (RSM) or Taguchi designs to optimize reaction parameters (e.g., solvent polarity, temperature) with minimal experimental runs. Multivariate analysis (e.g., ANOVA) identifies statistically significant factors affecting yield and purity .

Advanced Mechanistic Studies

Q. How to elucidate the reaction mechanism of key synthetic steps (e.g., cyclization)?

Methodological Answer: Isotopic labeling (e.g., -tracing) and kinetic isotope effect (KIE) studies can identify rate-determining steps. Intermediate trapping (e.g., using low-temperature NMR) and computational transition-state analysis (IRC calculations) provide mechanistic clarity .

Q. What methodologies validate the compound’s stability under physiological conditions?

Methodological Answer: Conduct accelerated stability studies (pH 2–9, 40°C) with LC-MS monitoring to detect degradation products. Compare degradation pathways with computational predictions (e.g., bond dissociation energy calculations) to identify vulnerable structural motifs .

Data Analysis & Reproducibility

Q. How to ensure reproducibility in pharmacological assays despite batch-to-batch variability?

Methodological Answer: Implement strict QC protocols (e.g., NMR purity ≥98%, residual solvent analysis via GC-MS). Use orthogonal assays (e.g., functional cAMP assays alongside binding studies) to confirm bioactivity across batches .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.